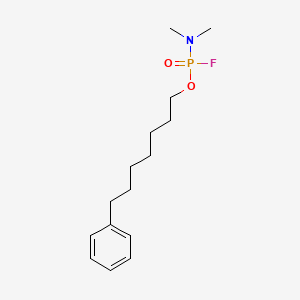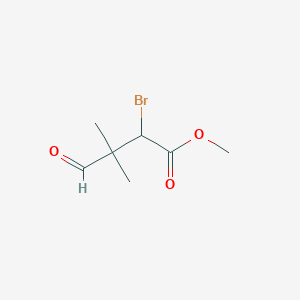![molecular formula C7H20ClNSSi B14426422 2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine--hydrogen chloride (1/1) CAS No. 81633-85-4](/img/structure/B14426422.png)
2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine--hydrogen chloride (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine–hydrogen chloride (1/1) is a chemical compound that features a trimethylsilyl group, an ethyl sulfanyl group, and an ethanamine group. The compound is often used in organic synthesis due to its unique structural properties, which allow it to participate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine typically involves the reaction of 2-(trimethylsilyl)ethanol with ethanethiol in the presence of a base to form the intermediate 2-(trimethylsilyl)ethyl sulfide. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted silyl ethers or sulfides.
科学的研究の応用
2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine is used in a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the nucleophilicity of the amine group, allowing it to participate in nucleophilic substitution reactions. The sulfanyl group can undergo oxidation or reduction, leading to the formation of sulfoxides or sulfones, which can further react with other molecules.
類似化合物との比較
Similar Compounds
2-(Trimethylsilyl)ethanol: Similar in structure but lacks the sulfanyl and amine groups.
2-(Trimethylsilyl)ethylamine: Contains the amine group but lacks the sulfanyl group.
2-(Trimethylsilyl)ethyl sulfide: Contains the sulfanyl group but lacks the amine group.
Uniqueness
2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine is unique due to the presence of both the sulfanyl and amine groups, which allow it to participate in a broader range of chemical reactions compared to its similar counterparts. This dual functionality makes it a versatile compound in organic synthesis and various research applications.
特性
CAS番号 |
81633-85-4 |
|---|---|
分子式 |
C7H20ClNSSi |
分子量 |
213.84 g/mol |
IUPAC名 |
2-(2-trimethylsilylethylsulfanyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H19NSSi.ClH/c1-10(2,3)7-6-9-5-4-8;/h4-8H2,1-3H3;1H |
InChIキー |
GYUNCKXRHOOTRO-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCSCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




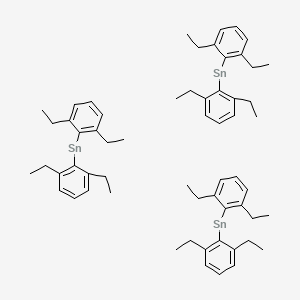
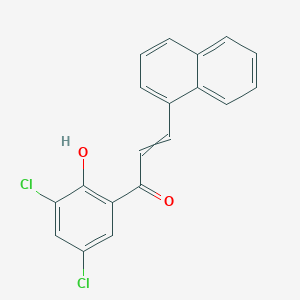

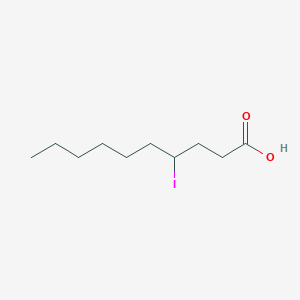
![3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one](/img/structure/B14426374.png)
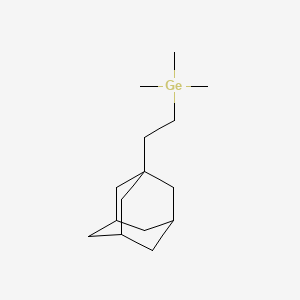

![1-tert-Butylbicyclo[3.1.0]hexane](/img/structure/B14426409.png)

![N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide](/img/structure/B14426428.png)
